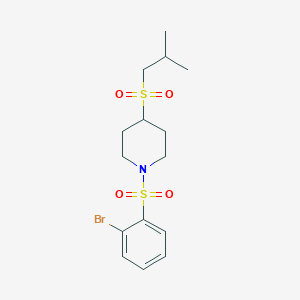

![molecular formula C14H13ClN2O4S2 B2971264 5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922112-23-0](/img/structure/B2971264.png)

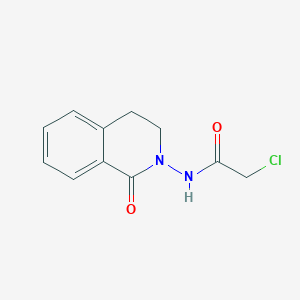

5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

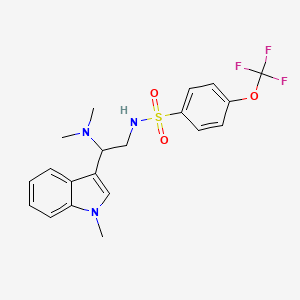

This compound is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The molecule also contains a tetrahydrobenzo[f][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen and one oxygen atom . The molecule is substituted with a sulfonamide group, which is known for its biological activity .

Synthesis Analysis

The synthesis of this compound involves several steps and reagents . The process starts with CbzCl in THF at -20 °C, followed by n-BuLi in THF, from -78 °C to room temperature . The next steps involve refluxing in EtOH/H2O, treatment with MsCl and NEt3 in CH2Cl2, and reaction with potassium phthalimide in CH3CN . The final steps involve ring closure with N,N¢-carbonyldiimidazole (CDI) and DMAP in THF, and treatment with MeNH2 or N2H4âH2O in MeOH .Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa has been determined . This structure provides insight into the binding mode of the compound and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The compound is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Applications De Recherche Scientifique

Ocular Hypotensive Activity

Research into derivatives of benzo[b]thiophene-2-sulfonamide, similar in structure to the compound , has revealed their utility as topically active inhibitors of ocular carbonic anhydrase, indicating potential for the treatment of glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have been identified as potent ocular hypotensive agents and selected for clinical evaluation due to their significant efficacy in lowering intraocular pressure in preclinical models (Graham et al., 1989).

Antimicrobial Activities

A series of biologically active derivatives, including N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, have been synthesized and demonstrated significant antimicrobial activities against various bacterial and fungal strains. These compounds showcase the diversity of therapeutic applications being explored with sulfonamide derivatives (Babu et al., 2013).

Carbonic Anhydrase Inhibition

Research into primary sulfonamide functionalities has led to the development of novel [1,4]oxazepine-based sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. Such inhibitors could provide new treatments for conditions where modulation of carbonic anhydrase activity is beneficial, highlighting the compound's potential in therapeutic enzyme inhibition (Sapegin et al., 2018).

Antitumor and Antibacterial Agents

Novel thiophene derivatives containing sulfonamido moieties have been synthesized and evaluated for their antitumor and antibacterial properties. These studies contribute to the understanding of the compound's broader applications in developing new therapeutic agents against cancer and bacterial infections (Hafez et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

5-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S2/c1-17-6-7-21-11-3-2-9(8-10(11)14(17)18)16-23(19,20)13-5-4-12(15)22-13/h2-5,8,16H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUOZTVZOGZISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,4-dimethylphenyl)sulfonyl)pyrrolidine](/img/structure/B2971187.png)

![(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2971190.png)

![2-Methylsulfanyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2971191.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)

![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)